6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced via sulfonylation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can engage in coupling reactions with various organic and inorganic reagents to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride is largely dependent on its chemical reactivity. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity underlies many of its applications, particularly in the formation of sulfonamide derivatives. The compound may also interact with biological targets through covalent modification of nucleophilic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a sulfonyl chloride group.
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester: Another derivative with a different functional group.
({5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)(methyl)amine: A related compound with an amine group.
Uniqueness
The presence of the sulfonyl chloride group in 6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Properties
Molecular Formula |
C8H11ClN2O2S |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-2-3-7-10-4-8(11(7)5-6)14(9,12)13/h4,6H,2-3,5H2,1H3 |
InChI Key |
WYRHTFAZNHYCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC=C(N2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.